N'-[(furan-2-yl)methyl]-N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]ethanediamide
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Overview
Description
N’-[(furan-2-yl)methyl]-N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]ethanediamide is an organic compound that features a complex structure with multiple heterocyclic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(furan-2-yl)methyl]-N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]ethanediamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan and thiophene derivatives, followed by their functionalization to introduce the necessary substituents. The final step often involves the condensation of these intermediates under controlled conditions to form the desired ethanediamide compound.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This could include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-[(furan-2-yl)methyl]-N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form more saturated derivatives.
Substitution: Functional groups on the furan and thiophene rings can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-2,3-dione derivatives, while reduction could produce more saturated ethanediamide derivatives.
Scientific Research Applications
N’-[(furan-2-yl)methyl]-N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]ethanediamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism by which N’-[(furan-2-yl)methyl]-N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]ethanediamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s heterocyclic rings and functional groups allow it to bind to specific sites, modulating biological pathways and leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- N’-[(furan-2-yl)methyl]-N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]ethanediamide
- N’-[(thiophen-2-yl)methyl]-N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]ethanediamide
Uniqueness
N’-[(furan-2-yl)methyl]-N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]ethanediamide is unique due to its specific arrangement of furan and thiophene rings, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N'-[2-(furan-3-yl)-2-hydroxy-2-thiophen-2-ylethyl]-N-(furan-2-ylmethyl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O5S/c20-15(18-9-13-3-1-6-24-13)16(21)19-11-17(22,12-5-7-23-10-12)14-4-2-8-25-14/h1-8,10,22H,9,11H2,(H,18,20)(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZOICFALRMOEDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=O)C(=O)NCC(C2=COC=C2)(C3=CC=CS3)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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